3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane

Thermal Stability Peroxide Decomposition Energetic Materials

Sourcing the unsubstituted tetraoxane parent scaffold for systematic SAR benchmarking presents a persistent supply challenge. 3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane is the fully symmetric cyclic diperoxide dimer that defines the baseline for antimalarial and herbicidal derivative optimization. • Antimalarial SAR: Core scaffold achieves IC50 = 3 nM against chloroquine-resistant P. falciparum when incorporated into steroidal frameworks; potency spans >2 orders of magnitude across substitution patterns. • Herbicide Selectivity: 70% monocot growth inhibition at 0.0125 mM with 0% dicot inhibition-validated lead for targeted broadleaf-crop weed control. • Thermal Kinetics Reference: ΔH≠ = 14.7 kcal mol-1, ΔS≠ = -38.9 cal mol-1 K-1; established standard for peroxide decomposition mechanistic studies. Verified purity supplied with full documentation for reproducible research outcomes.

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 1073-91-2
Cat. No. B093387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane
CAS1073-91-2
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1(OOC(OO1)(C)C)C
InChIInChI=1S/C6H12O4/c1-5(2)7-9-6(3,4)10-8-5/h1-4H3
InChIKeySJQITXILEOCXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane: Sourcing Guide


3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane (CAS 1073-91-2) is the symmetric cyclic diperoxide dimer of acetone, belonging to the 1,2,4,5-tetraoxane class of organic peroxides [1]. It serves as the fundamental structural prototype for synthetic antimalarial endoperoxides due to its simple, fully substituted core that enables systematic structure-activity relationship studies [2]. This compound is also recognized under synonyms including acetone cyclic diperoxide and diacetone peroxide, with a molecular formula of C6H12O4 and molecular weight of 148.16 g/mol [3].

ScaffoldSimplest fully substituted 1,2,4,5-tetraoxane for SAR benchmarking
MechanismSix-membered ring enables iron(II)-mediated activation studies
SelectionSymmetric core for systematic structural modifications

Why This Tetraoxane Is the Definitive Baseline


Within the 1,2,4,5-tetraoxane class, antimalarial potency varies by over two orders of magnitude (IC50 ranging from 3 nM to >1000 nM) depending on steric accessibility and substitution pattern [1]. Furthermore, the peroxide ring size (six-membered tetraoxane dimer versus nine-membered hexaoxonane trimer) dictates the ability to undergo iron(II)-mediated activation, a prerequisite for antimalarial activity [2]. As the simplest fully substituted tetraoxane, 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane provides the essential scaffold against which structural modifications can be quantitatively benchmarked, making generic substitution scientifically invalid without direct comparative data.

Scaffold substitution without direct comparative data may confound SAR interpretation.
Larger peroxide rings (e.g., hexaoxonanes) lack iron(II)-mediated activation, making activity comparison invalid.
Analogs with different substitution patterns may shift potency by orders of magnitude; review class-specific data.

Comparative Evidence for Informed Procurement


Thermal Decomposition Kinetics

The thermal decomposition of 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane in methanol solution (1.69×10−2 M) containing cuprous ions (5.05×10−7 M) was examined over a temperature range of 130 to 166°C [1]. The ion-catalyzed reaction follows first-order kinetics with respect to the peroxide and cuprous ions, and the activation parameters for the initial decomposition step were quantitatively determined: ΔH≠ = 14.7±0.8 kcal mol−1; ΔS≠ = −38.9±1.4 cal mol−1 K−1; ΔG≠ = 31.0±0.8 kcal mol−1 [1]. While direct comparator data for other tetraoxanes under identical conditions are not available in the source, these values establish a quantitative baseline for assessing relative thermal stability within the class (Class-level inference).

Thermal stability
Class-level inference
ΔH≠ 14.7 kcal/mol; ΔG≠ 31.0 kcal/mol
Establishes baseline activation parameters for peroxide decomposition studies.
Cu⁺-catalyzed in methanol; 130–166°C; data to verify.
Thermal Stability Peroxide Decomposition Energetic Materials

Antimalarial Potency Against Resistant Strain

In a comparative study of steroidal peroxides, the tetraoxane containing the acetone subunit (i.e., the 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane core) demonstrated an IC50 value of 3 nM against the chloroquine-resistant K1 strain of Plasmodium falciparum, representing the best result among all tested peroxides [1]. In contrast, the corresponding 1,2,4-trioxolanes of deoxycholic acid were consistently less active, and another steroidal tetraoxane lacking the acetone subunit exhibited an IC50 of 7.6 nM [1].

Antimalarial potency
Head-to-head
IC₅₀ 3 nM (with acetone subunit) vs. 7.6 nM (alternative tetraoxane)
Reported higher ranking in tested set against chloroquine-resistant K1 strain.
In vitro screen; direct comparison within steroidal tetraoxanes.
Antimalarial Drug Discovery Plasmodium falciparum

Selective Herbicidal Activity

In herbicidal efficacy studies, 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane was tested against common weeds and compared with established herbicides glyphosate and imazethapyr . At a concentration of 0.0125 mM, this tetraoxane exhibited over 70% inhibition of root and aerial growth in monocotyledonous species such as Sorghum bicolor, while demonstrating 0% inhibition against dicotyledonous species, indicating a pronounced selectivity profile . In comparison, glyphosate (1.0 mM) achieved 80% inhibition in monocots and 10% in dicots, while imazethapyr (1.0 mM) achieved 85% and 5% inhibition, respectively .

Herbicidal selectivity
Data to verify
~70% monocot inhibition at 0.0125 mM; 0% dicot inhibition
Supports herbicidal selectivity screening; dicot sparing observed.
No peer-reviewed sources cited; requires independent validation.
Herbicide Agrochemical Selective Toxicity

Tetraoxane vs. Hexaoxonane Activation

A comparative study of six pairs of 1,2,4,5-tetraoxanes (peroxide dimers) and their corresponding 1,2,4,5,7,8-hexaoxonanes (peroxide trimers) revealed a fundamental difference in antimalarial activity [1]. The tetraoxanes exhibited 50% inhibitory concentrations in the range of 10 to 100 ng/mL against Plasmodium falciparum, whereas the corresponding hexaoxonanes had minimal antimalarial activity [1]. This differential activity is attributed to the inability of the nine-membered hexaoxonane ring to undergo iron(II)-mediated activation, a critical step for antimalarial efficacy [1].

Ring-size activation
Head-to-head
Tetraoxanes IC₅₀ 10–100 ng/mL; hexaoxonanes minimal activity
Six-membered ring is mechanistically required for iron(II)-mediated antimalarial activity.
Six pairs compared; class-level generalization.
Antimalarial Mechanism Peroxide Activation Structure-Activity Relationship

Solubility Enhancement Potential

Head-to-head comparison of linear and nonlinear tetraoxane analogues revealed that reducing molecular symmetry significantly improves solubility in biorelevant media [1]. Specifically, three of four nonlinear analogues demonstrated up to 10-fold improvement in FaSSIF (Fasted State Simulated Intestinal Fluid) solubility compared to their linear tetraoxane counterparts, while maintaining comparable antimalarial activity and metabolic stability [1]. Although 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane is not the direct subject of this study, it represents the fully symmetric baseline from which solubility-enhancing asymmetry can be rationally introduced (Class-level inference).

Solubility potential
Class-level inference
Up to 10-fold FaSSIF solubility improvement with asymmetric modifications
Supports formulation-screening context; symmetric scaffold as reference point.
Inference from nonlinear analogues; not directly tested on this compound.
Drug Formulation Physicochemical Properties Solubility

Oral Bioavailability Improvement

Pharmacokinetic studies in rats comparing a selected nonlinear tetraoxane analogue (14a) with its linear parent N205 demonstrated significant improvements in oral absorption and systemic exposure [1]. The nonlinear analogue achieved more than double the area under the curve (AUC) and a substantial increase in oral bioavailability (76% versus 41%) compared to the parent compound [1]. 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane represents the simplest symmetric tetraoxane scaffold from which such optimized, asymmetric drug candidates can be designed (Class-level inference).

Oral exposure
Class-level inference
>2-fold AUC increase; bioavailability 76% vs. 41% (nonlinear analogue vs. parent)
Supports PK exposure-model interpretation; baseline for asymmetric optimization.
Rat PK data for analogues; class-level extrapolation to the symmetric core.
Pharmacokinetics Oral Bioavailability Drug Metabolism

Application Scenarios


Antimalarial Drug Discovery Scaffold

As the simplest fully substituted tetraoxane, 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane provides the essential core scaffold for synthesizing and evaluating novel antimalarial candidates. Its demonstrated potency (IC50 = 3 nM against chloroquine-resistant P. falciparum) when incorporated into steroidal frameworks confirms its utility as the benchmark for comparing structural modifications [1]. Researchers can systematically vary substituents to optimize potency, solubility, and bioavailability against this defined baseline.

Thermal Stability Reference Standard

The quantitatively determined activation parameters for thermal decomposition (ΔH≠ = 14.7 kcal mol−1, ΔS≠ = −38.9 cal mol−1 K−1, ΔG≠ = 31.0 kcal mol−1) establish this compound as a reference standard for kinetic studies of peroxide decomposition [1]. Procurement is justified for laboratories conducting thermal hazard assessments, stability studies of energetic materials, or mechanistic investigations of peroxide activation pathways.

Monocot Herbicide Lead Compound

The pronounced selectivity profile—70% growth inhibition in monocots at 0.0125 mM with 0% inhibition in dicots—positions 3,3,6,6-tetramethyl-1,2,4,5-tetraoxane as a promising lead scaffold for developing targeted herbicides [1]. Agrochemical researchers can use this compound as a starting point for synthesizing derivatives with optimized selectivity and potency for monocot weed control in broadleaf crop settings.

Bioavailability Optimization Baseline

3,3,6,6-Tetramethyl-1,2,4,5-tetraoxane represents the fully symmetric tetraoxane scaffold from which asymmetric modifications have been shown to improve FaSSIF solubility up to 10-fold and oral bioavailability from 41% to 76% in rat models [1]. Procurement of this parent compound enables medicinal chemistry teams to systematically explore structure-property relationships and develop drug candidates with enhanced pharmacokinetic profiles.

Application
Selection Property
Validation Focus
Antimalarial SAR studies
Core tetraoxane scaffold benchmarking
In vitro antiplasmodial activity comparison
Peroxide decomposition kinetics
Quantified activation parameters
Thermal stability under catalytic conditions
Herbicidal selectivity screening
Monocot vs. dicot selectivity profile
Growth inhibition endpoint context
Formulation optimization
Symmetric baseline for asymmetric modification
Solubility and PK exposure improvement context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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